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Compound of Interest

Compound Name: 2-Ethyl-1,3-benzothiazol-6-amine

Cat. No.: B042387 Get Quote

An Important Note on the Titled Compound: Initial literature searches for "2-Ethyl-1,3-
benzothiazol-6-amine" did not yield specific research data for this exact molecule. However,

the broader class of 2-amino-1,3-benzothiazoles, particularly those with substitutions at the 6-

position, is a rich and extensively studied area in medicinal chemistry. This review, therefore,

provides an in-depth technical guide on the synthesis, biological activities, and therapeutic

potential of these closely related and highly relevant compounds, catering to researchers,

scientists, and drug development professionals.

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core

of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives

have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and

neuroprotective agents, among others.[1][3] This guide summarizes key research findings,

focusing on quantitative biological data and detailed experimental methodologies.

Quantitative Biological Activity Data
The following tables summarize the reported in vitro activities of various 2-amino-6-substituted

benzothiazole derivatives against different biological targets.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
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Compound ID
Substitution at
C6

Target Cell
Line

IC50 (µM) Reference

24 - C6 (Rat Glioma) 4.63 ± 0.85 [4]

A549 (Human

Lung

Adenocarcinoma

)

39.33 ± 4.04 [4]

20 -
HepG2 (Human

Liver Cancer)
9.99 [4]

HCT-116

(Human Colon

Cancer)

7.44 [4]

MCF-7 (Human

Breast Cancer)
8.27 [4]

21 -
HepG2 (Human

Liver Cancer)
10.34 [4]

HCT-116

(Human Colon

Cancer)

12.14 [4]

MCF-7 (Human

Breast Cancer)
11.52 [4]

40 -NO2
MCF-7 (Human

Breast Cancer)
34.5 [5]

HeLa (Human

Cervical Cancer)
44.15 [5]

MG63 (Human

Osteosarcoma)
36.1 [5]

53 -
HeLa (Human

Cervical Cancer)
9.76 [5]
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Table 2: Antifungal Activity of 2-Amino-6-Substituted Benzothiazole Derivatives

Compoun
d ID

Substituti
on at C6

Candida
albicans
(MIC,
µg/mL)

Candida
parapsilo
sis (MIC,
µg/mL)

Candida
tropicalis
(MIC,
µg/mL)

Candida
krusei
(MIC,
µg/mL)

Referenc
e

1e -OCH3 8 >128 >128 32 [6]

1f -OC2H5 8 64 64 16 [6]

1n -CF3 4 8 8 32 [6]

1o -OCF3 8 8 8 64 [6]

Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of 2-amino-6-

substituted benzothiazole derivatives as reported in the literature.

General Synthesis of 2-Amino-6-Substituted
Benzothiazoles
A common and widely cited method for the synthesis of this class of compounds is the

oxidative cyclization of substituted aryl thioureas.[3][7]

Materials:

Substituted aniline

Ammonium thiocyanate or Potassium thiocyanate

Bromine

Glacial acetic acid

Ethanol

Procedure:
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The appropriately substituted aniline is dissolved in glacial acetic acid.

Ammonium thiocyanate or potassium thiocyanate is added to the solution.

The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with

constant stirring, maintaining a low temperature.

After the addition is complete, the reaction mixture is stirred for several hours at room

temperature.

The mixture is then heated to facilitate cyclization.

Upon cooling, the product precipitates and is collected by filtration.

The crude product is washed with water and recrystallized from a suitable solvent, such as

ethanol, to yield the purified 2-amino-6-substituted benzothiazole.[7][8]

In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 48 or 72 hours).

After the incubation period, the medium is replaced with fresh medium containing MTT

solution.

The plates are incubated further to allow the viable cells to metabolize the MTT into

formazan crystals.

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
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The absorbance of the solution is measured using a microplate reader at a specific

wavelength.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Antifungal Susceptibility Testing (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) of the compounds against fungal strains is typically

determined using the broth microdilution method according to the guidelines of the Clinical and

Laboratory Standards Institute (CLSI).[6]

Procedure:

The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-

well microtiter plates.

A standardized inoculum of the fungal suspension is added to each well.

The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48

hours).

The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of fungal growth, as observed visually or by measuring the absorbance.

[6]

Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and

relationships described in the research of 2-aminobenzothiazole derivatives.

Caption: General synthesis workflow for 2-amino-6-substituted benzothiazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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